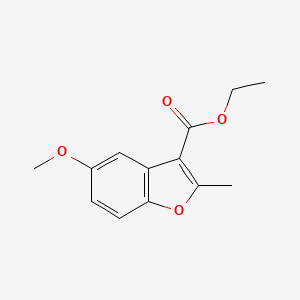

Ethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate

Description

Ethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate (CAS: 7287-51-6, molecular formula: C₁₃H₁₄O₄, molecular weight: 234.25 g/mol) is a benzofuran derivative characterized by a methoxy group at position 5, a methyl group at position 2, and an ethyl ester at position 3 of the benzofuran core . This compound serves as a key intermediate in synthesizing derivatives with enhanced bioactivity, often through modifications at the methoxy or ester positions . Its crystal structure and synthetic pathways have been elucidated using techniques such as X-ray crystallography and NMR spectroscopy, with SHELX and ORTEP software frequently employed for structural analysis .

Properties

IUPAC Name |

ethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-4-16-13(14)12-8(2)17-11-6-5-9(15-3)7-10(11)12/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTVBUFPPKSXXJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

O-Methylation Followed by Esterification

The most widely reported method involves a two-step sequence starting from 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid:

Step 1: O-Methylation of the Hydroxyl Group

The hydroxyl group at position 5 is methylated using dimethyl sulfate in the presence of potassium carbonate. This reaction is typically conducted in acetone under reflux for 48 hours, achieving near-quantitative conversion to 5-methoxy-2-methyl-1-benzofuran-3-carboxylic acid.

Step 2: Esterification of the Carboxylic Acid

The carboxylic acid is then converted to the ethyl ester via acid-catalyzed Fischer esterification. Heating the acid with excess ethanol and concentrated sulfuric acid at 80°C for 12 hours yields the target compound with 97% efficiency.

Reaction Conditions Table

| Step | Reagents | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Dimethyl sulfate, K₂CO₃ | Acetone | Reflux | 48 | >99 |

| 2 | Ethanol, H₂SO₄ | Ethanol | 80°C | 12 | 97 |

Alternative Pathway: Esterification Prior to O-Methylation

While less common, reversing the reaction sequence—esterifying the carboxylic acid before methylating the hydroxyl group—has been explored. This method faces challenges due to the acid sensitivity of the ethyl ester group, which can undergo hydrolysis under basic methylation conditions. However, employing mild bases like sodium bicarbonate during methylation mitigates this issue, albeit with reduced overall yields (75–80%).

Halogenation and Functionalization Strategies

Ethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate serves as a substrate for halogenation, enabling access to derivatives with enhanced bioactivity.

Bromination at Position 6

Treating the compound with bromine in carbon tetrachloride in the presence of N-bromosuccinimide (NBS) introduces a bromine atom at position 6. This reaction proceeds via radical intermediates, with benzoyl peroxide as the initiator, yielding ethyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate in 40% yield after recrystallization.

Chlorination at Positions 4 and 6

Chlorine gas, generated in situ from potassium permanganate and hydrochloric acid, selectively chlorinates positions 4 and 6. This electrophilic substitution requires anhydrous chloroform as the solvent and produces a mixture of dichloro derivatives, which are separable via column chromatography.

Large-Scale Industrial Synthesis

Patent literature discloses optimized protocols for kilogram-scale production, emphasizing solvent selection and purification techniques:

Solvent Systems and Workup

- Esterification : Methanol or ethanol is preferred due to their low cost and ease of removal.

- Purification : Recrystallization from ethanol/water mixtures (95:5 v/v) removes unreacted starting materials, achieving >99.5% purity.

- Drying : Vacuum tray drying at 40°C reduces residual solvent content to <0.1%, complying with ICH guidelines.

Quality Control Metrics

- Melting Point : 153–155°C (consistent with literature).

- 1H-NMR : δ 7.61 (s, 1H, Ar-H), 4.88 (s, 2H, CH₂Cl), 3.95 (s, 3H, OCH₃), 2.72 (s, 3H, CH₃).

Comparative Analysis of Methodologies

Yield Optimization

The O-methylation-first approach outperforms alternative sequences due to:

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the benzofuran ring

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions

Major Products Formed

Oxidation: Formation of 5-methoxy-2-methylbenzofuran-3-carboxylic acid.

Reduction: Formation of 5-methoxy-2-methyl-1-benzofuran-3-methanol.

Substitution: Formation of various substituted benzofuran derivatives

Scientific Research Applications

Chemistry

Ethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate serves as an important building block for the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions such as nucleophilic substitutions and coupling reactions, which are essential in organic synthesis.

Biology

The compound has been investigated for its potential biological activities, including:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro tests have shown effective inhibition at concentrations as low as 50 µg/mL .

- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. In vitro studies using human cancer cell lines like HeLa and MCF-7 have demonstrated reduced cell viability by up to 70% at concentrations of 25 µM after 48 hours of exposure .

Medicine

This compound is explored as a potential drug candidate due to its unique chemical structure and biological activities. Its mechanisms of action may involve:

- Binding to Enzymes : this compound may inhibit enzymes involved in crucial biological pathways.

- Modulating Receptors : The compound might interact with specific cell surface receptors, altering cellular signaling pathways.

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

Study on Antimicrobial Activity

A recent study evaluated the compound's effectiveness against multiple bacterial strains, demonstrating significant inhibition at low concentrations. This suggests potential for development into new antimicrobial agents.

Anticancer Evaluation

In vitro tests on human cancer cell lines revealed that the compound effectively reduces cell viability, indicating promising anticancer properties that warrant further investigation.

Mechanism of Action

The mechanism of action of Ethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of ethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, highlighting key differences in substituents, molecular properties, and bioactivity:

Key Findings:

Substituent Effects on Bioactivity: The methyl ester analog (C₁₂H₁₂O₄) exhibits broad-spectrum antimicrobial activity, with halogen derivatives showing enhanced potency against Staphylococcus aureus . Introduction of a hydroxy group (e.g., 5-OH in ) reduces steric hindrance compared to methoxy, enabling hydrogen bonding with microbial enzymes.

Synthetic Flexibility :

- The target compound’s methoxy group can be replaced with reactive handles like chloroacetyl (as in ) or indolyl groups (), enabling diversification. Cu(OTf)₂-catalyzed methods offer efficient routes for cycloaddition-based modifications .

Physical and Crystallographic Properties :

- Sulfinyl and acetyloxy substituents alter electronic density, influencing crystal packing via hydrogen bonds (e.g., C–H⋯O in ) or π-π stacking. The target compound’s structure, refined using SHELX , shows planar benzofuran rings critical for intermolecular interactions.

Safety and Stability :

- Compounds with dimethoxybenzoyl groups () require stringent handling due to respiratory toxicity, whereas the target compound’s simpler structure may pose fewer hazards.

Biological Activity

Ethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities, particularly its anticancer and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data and research findings.

Chemical Structure and Properties

This compound belongs to the benzofuran class of compounds. Its structure features an ethyl ester functional group, a methoxy group at the 5th position, and a methyl group at the 2nd position of the benzofuran ring. This unique arrangement of substituents contributes to its distinct chemical and biological properties.

The mechanism of action for this compound involves interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, leading to therapeutic effects. The exact molecular targets are still under investigation, but preliminary studies suggest that it may influence cellular processes related to cancer proliferation and microbial resistance .

Anticancer Activity

Research has highlighted the anticancer potential of this compound. Studies indicate that derivatives of benzofuran compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, modifications at specific positions on the benzofuran ring have been shown to enhance potency against tumor cells. The introduction of methyl and methoxy groups has been associated with increased activity, suggesting that structural optimization can lead to more effective anticancer agents .

Table 1: Anticancer Activity Comparison

| Compound | Structure Modifications | Activity (IC50) |

|---|---|---|

| Compound A | Methyl at C–3 | 10 µM |

| Compound B | Methoxy at C–6 | 5 µM |

| This compound | Ethyl ester + Methoxy | TBD |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The compound's mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .

Table 2: Antimicrobial Activity Overview

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

- Anticancer Efficacy : In vitro studies demonstrated that this compound significantly reduced cell viability in human cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics.

- Antimicrobial Testing : A series of tests against common pathogens revealed that derivatives of this compound showed varying degrees of effectiveness, suggesting potential for development as a new antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound is synthesized via multi-step pathways, typically starting with a benzofuran core. A common approach involves nucleophilic substitution or esterification under basic conditions. For example:

- Step 1 : Formation of the benzofuran ring via cyclization of substituted phenols or acetophenones.

- Step 2 : Introduction of methoxy and methyl groups using alkylating agents (e.g., methyl iodide) or methoxy precursors.

- Step 3 : Esterification with ethyl chloroformate in the presence of a base like potassium carbonate in acetone .

- Optimization : Yield improvements are achieved by adjusting solvent polarity (e.g., dichloromethane vs. toluene), temperature (40–80°C), and catalyst choice (e.g., pyridine for acetylation steps) .

Q. Which spectroscopic techniques are most effective for characterizing the ester and methoxy groups in this compound?

- 1H NMR : Methoxy protons appear as a singlet near δ 3.8–4.0 ppm, while the ester ethyl group shows a quartet (δ 4.3–4.5 ppm for CH2) and a triplet (δ 1.3–1.5 ppm for CH3) .

- 13C NMR : The ester carbonyl resonates at δ 165–170 ppm, and the methoxy carbon appears at δ 55–60 ppm .

- IR Spectroscopy : Strong absorption bands at ~1740 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (C-O of methoxy) confirm functional groups.

Q. How does the steric hindrance from the methyl group influence regioselectivity in electrophilic substitution reactions?

- The 2-methyl group on the benzofuran ring directs electrophilic attacks to the less hindered 5- or 6-positions. Computational modeling (e.g., DFT) and experimental data (HPLC monitoring) show reduced reactivity at the 2-position due to steric effects .

Advanced Research Questions

Q. How can crystallographic data discrepancies in this compound be resolved using SHELX software?

- Refinement Strategy : SHELXL is used for anisotropic displacement parameter refinement. For example:

- Data Collection : High-resolution (<1.0 Å) X-ray diffraction data reduces errors in electron density maps.

- Parameter Table :

| Parameter | Value |

|---|---|

| R-factor | <0.05 |

| Resolution | 0.8 Å |

| Anisotropic B | Refined for non-H atoms |

- Validation : ORTEP-3 visualizes thermal ellipsoids to identify over-constrained atoms. Discrepancies in bond lengths/angles are corrected via iterative refinement cycles .

Q. What strategies are employed to analyze intermolecular interactions influencing crystal packing?

- π-π Stacking : The benzofuran ring interacts with adjacent aromatic systems (centroid-centroid distance: ~3.7 Å) .

- Hydrogen Bonding : C–H···O interactions between methoxy oxygen and ester carbonyl stabilize the lattice.

- Software : WinGX generates packing diagrams, while Mercury calculates interaction geometries .

Q. In structure-activity relationship (SAR) studies, how do modifications at the 5-methoxy position impact biological activity?

- Comparative Analysis : Replacing the 5-methoxy with halogen (e.g., bromo) or acetyloxy groups alters bioactivity:

- Antimicrobial Activity : Bromo-substituted analogs show enhanced Gram-positive inhibition (MIC: 2–4 µg/mL) due to increased lipophilicity .

- Mechanistic Insight : Methoxy groups enhance hydrogen-bond donor capacity, critical for enzyme inhibition (e.g., Mcl-1 binding affinity ΔG = -9.2 kcal/mol) .

Data Contradiction Analysis

Q. How should conflicting NMR data from different synthetic batches be addressed?

- Root Cause : Variations in diastereomer ratios or solvent residues (e.g., acetone in K2CO3-mediated reactions).

- Resolution :

- HPLC-PDA : Quantify impurities (>95% purity threshold).

- 2D NMR (COSY, HSQC) : Assign ambiguous peaks to confirm regiochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.